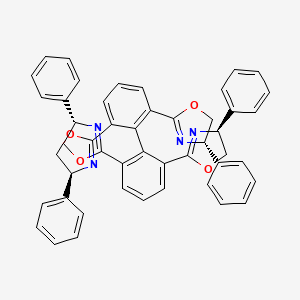
2,2',6,6'-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with four oxazoline rings, each substituted with a phenyl group. The stereochemistry of the oxazoline rings is denoted by the (S) configuration, indicating their specific spatial arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Biphenyl Core Construction: The biphenyl core is constructed via Suzuki coupling or other cross-coupling reactions involving aryl halides and boronic acids.
Final Assembly: The oxazoline rings are then attached to the biphenyl core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound’s stereochemistry also contributes to its specificity and efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2’,6,6’-Tetrakis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: The enantiomer of the compound with ® configuration.
2,2’,6,6’-Tetrakis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: A similar compound with methyl groups instead of phenyl groups on the oxazoline rings.
Uniqueness
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its specific stereochemistry and the presence of phenyl-substituted oxazoline rings
Properties
Molecular Formula |
C48H38N4O4 |
|---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(4S)-2-[2-[2,6-bis[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C48H38N4O4/c1-5-15-31(16-6-1)39-27-53-45(49-39)35-23-13-24-36(46-50-40(28-54-46)32-17-7-2-8-18-32)43(35)44-37(47-51-41(29-55-47)33-19-9-3-10-20-33)25-14-26-38(44)48-52-42(30-56-48)34-21-11-4-12-22-34/h1-26,39-42H,27-30H2/t39-,40-,41-,42-/m1/s1 |
InChI Key |
DLEXDNFHACBVJU-BMGLKWEPSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=C(C(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=N[C@H](CO6)C7=CC=CC=C7)C8=N[C@H](CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
Canonical SMILES |
C1C(N=C(O1)C2=C(C(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=NC(CO6)C7=CC=CC=C7)C8=NC(CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
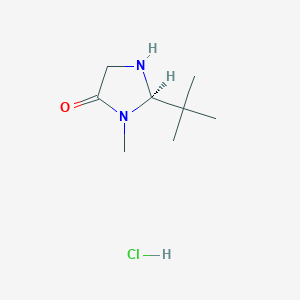

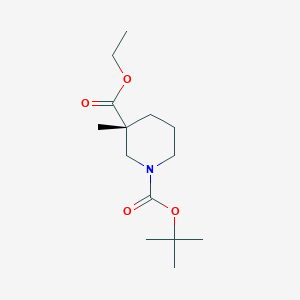
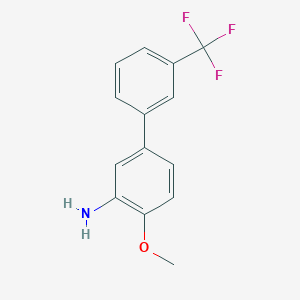
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)

![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
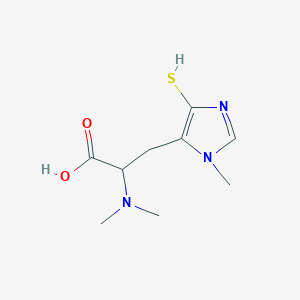
![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)

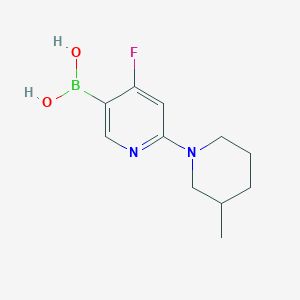

![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)
